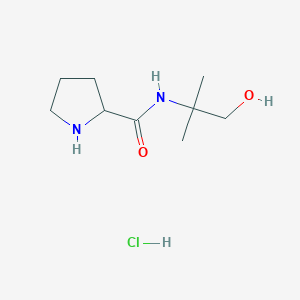
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride, also known by its CAS number 1236266-84-4, is a compound with notable biological activities. This article synthesizes available research findings and data regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway implicated in diabetic complications and other metabolic disorders .
Aldose Reductase Inhibition
The compound's inhibitory activity against aldose reductase (AKR1B1) has been highlighted in various studies. Aldose reductase contributes to the conversion of glucose into sorbitol, leading to osmotic and oxidative stress in cells, particularly in diabetic patients. By inhibiting this enzyme, the compound could potentially mitigate complications associated with diabetes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Diabetes Management
A study investigated the effects of aldose reductase inhibitors in diabetic models, demonstrating that compounds like this compound could reduce complications such as neuropathy and retinopathy by lowering sorbitol levels in tissues .
Case Study 2: Neuroinflammation
In vitro studies have shown that this compound can reduce the production of inflammatory mediators in neuron-microglia co-cultures, suggesting its potential use in treating neuroinflammatory conditions . The mechanism appears to involve the inhibition of the NF-κB pathway, a critical regulator of inflammation.
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,6-12)11-8(13)7-4-3-5-10-7;/h7,10,12H,3-6H2,1-2H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLHOABOTNAIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















